2-Methoxy-5-methyl-3-nitropyridine
Overview
Description
2-Methoxy-5-methyl-3-nitropyridine is an organic compound with the molecular formula C7H8N2O3 It is a derivative of pyridine, characterized by the presence of methoxy, methyl, and nitro functional groups attached to the pyridine ring
Scientific Research Applications
2-Methoxy-5-methyl-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Safety and Hazards
Mechanism of Action
Target of Action
It has been used in the synthesis of pyrrolopyridones, which are potential protein tyrosine kinase inhibitors . Protein tyrosine kinases play a crucial role in cellular signal transduction and are often implicated in diseases such as cancer when dysregulated.
Pharmacokinetics
The compound’s molecular weight (16815 g/mol) and its physical form (powder) suggest that it may have good bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-methyl-3-nitropyridine typically involves nitration of 2-methoxy-5-methylpyridine. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 3-position of the pyridine ring .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction, but with optimized conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-5-methyl-3-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy group under basic conditions.
Major Products Formed:
Reduction: The major product is 2-methoxy-5-methyl-3-aminopyridine.
Substitution: Depending on the nucleophile used, various substituted pyridines can be formed.
Comparison with Similar Compounds
2-Methoxy-3-methyl-5-nitropyridine: Similar structure but with different positions of the functional groups.
2-Methoxy-5-nitropyridine: Lacks the methyl group, making it less sterically hindered.
5-Bromo-2-methoxy-3-nitropyridine: Contains a bromine atom, which significantly alters its reactivity and applications .
Uniqueness: 2-Methoxy-5-methyl-3-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties. The presence of both electron-donating and electron-withdrawing groups on the pyridine ring allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
2-methoxy-5-methyl-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-6(9(10)11)7(12-2)8-4-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQICELALGZQRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650380 | |
Record name | 2-Methoxy-5-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33252-62-9 | |
Record name | 2-Methoxy-5-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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